molecular formula C13H10BrN3O2S B2465930 N-(4-bromophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 443329-34-8

N-(4-bromophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B2465930
CAS RN: 443329-34-8
M. Wt: 352.21
InChI Key: VLTKUYCEJPEDJQ-UHFFFAOYSA-N
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Description

This compound is a derivative of thiazolo[3,2-a]pyrimidine, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The compound contains a thiazolo[3,2-a]pyrimidine core, which is a bicyclic structure containing nitrogen and sulfur atoms . The presence of the bromophenyl and carboxamide groups may influence its reactivity and biological activity.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For instance, the presence of the bromine atom might increase the compound’s molecular weight and could affect its lipophilicity .

Mechanism of Action

Target of Action

The compound, also known as Oprea1_382901, is a derivative of the thiazole ring . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) Given its structural similarity to other thiazole derivatives, it may interact with similar targets, including various enzymes and receptors involved in inflammatory, antimicrobial, antifungal, antiviral, and antitumor activities .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, often leading to inhibition or modulation of the target’s activity . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution , which could be key in its interaction with its targets.

Biochemical Pathways

Thiazole derivatives are known to affect various biochemical pathways due to their broad range of biological activities . For instance, they can interfere with the synthesis of neurotransmitters, such as acetylcholine , which could potentially affect neurological pathways.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence its bioavailability and distribution within the body.

Result of Action

The compound has been reported to exhibit potent cytotoxic activity . Specifically, it has shown significant cytotoxicity against human breast carcinoma cell line (MCF-7), human lung adenocarcinoma cell line (A549), and human cervical cancer cell line (HeLa) . This suggests that the compound may induce cell death in these cancer cell lines, potentially through the inhibition of key cellular processes or pathways.

Future Directions

Future research could focus on synthesizing this compound and studying its biological activity. Given the biological activity of similar compounds, it could be interesting to explore its potential as a therapeutic agent .

properties

IUPAC Name

N-(4-bromophenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3O2S/c14-8-1-3-9(4-2-8)16-11(18)10-7-15-13-17(12(10)19)5-6-20-13/h1-4,7H,5-6H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLTKUYCEJPEDJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC=C(C(=O)N21)C(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

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